5-Chloro-2-(((4-hydroxytetrahydro-2h-pyran-4-yl)methyl)amino)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(((4-hydroxytetrahydro-2h-pyran-4-yl)methyl)amino)benzonitrile is a complex organic compound with a molecular formula of C13H15ClN2O2 This compound is characterized by the presence of a chloro-substituted benzonitrile core, which is linked to a hydroxytetrahydropyran moiety through a methylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(((4-hydroxytetrahydro-2h-pyran-4-yl)methyl)amino)benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxytetrahydropyran Moiety: This can be achieved by the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Introduction of the Methylamino Group: The hydroxytetrahydropyran is then reacted with formaldehyde and a primary amine to form the corresponding methylamino derivative.
Coupling with the Benzonitrile Core: The final step involves the coupling of the methylamino derivative with 5-chlorobenzonitrile under basic conditions, often using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(((4-hydroxytetrahydro-2h-pyran-4-yl)methyl)amino)benzonitrile undergoes various types of chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Major Products
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(((4-hydroxytetrahydro-2h-pyran-4-yl)methyl)amino)benzonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(((4-hydroxytetrahydro-2h-pyran-4-yl)methyl)amino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, its interaction with cellular pathways could result in the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-(((4-hydroxytetrahydro-2h-pyran-4-yl)methyl)amino)pyridine: Similar structure but with a pyridine core instead of benzonitrile.
5-Chloro-2-(((4-hydroxytetrahydro-2h-pyran-4-yl)methyl)amino)benzamide: Similar structure but with a benzamide core instead of benzonitrile.
Uniqueness
5-Chloro-2-(((4-hydroxytetrahydro-2h-pyran-4-yl)methyl)amino)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro-substituted benzonitrile core, coupled with the hydroxytetrahydropyran moiety, makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H15ClN2O2 |
---|---|
Molekulargewicht |
266.72 g/mol |
IUPAC-Name |
5-chloro-2-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile |
InChI |
InChI=1S/C13H15ClN2O2/c14-11-1-2-12(10(7-11)8-15)16-9-13(17)3-5-18-6-4-13/h1-2,7,16-17H,3-6,9H2 |
InChI-Schlüssel |
LQEIIQUHHSTPLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1(CNC2=C(C=C(C=C2)Cl)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.